

Application Notes and Protocols for (R)-BMS-816336 Activity Assessment

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Compound of Interest

Compound Name: (R)-BMS-816336

Cat. No.: B10819835

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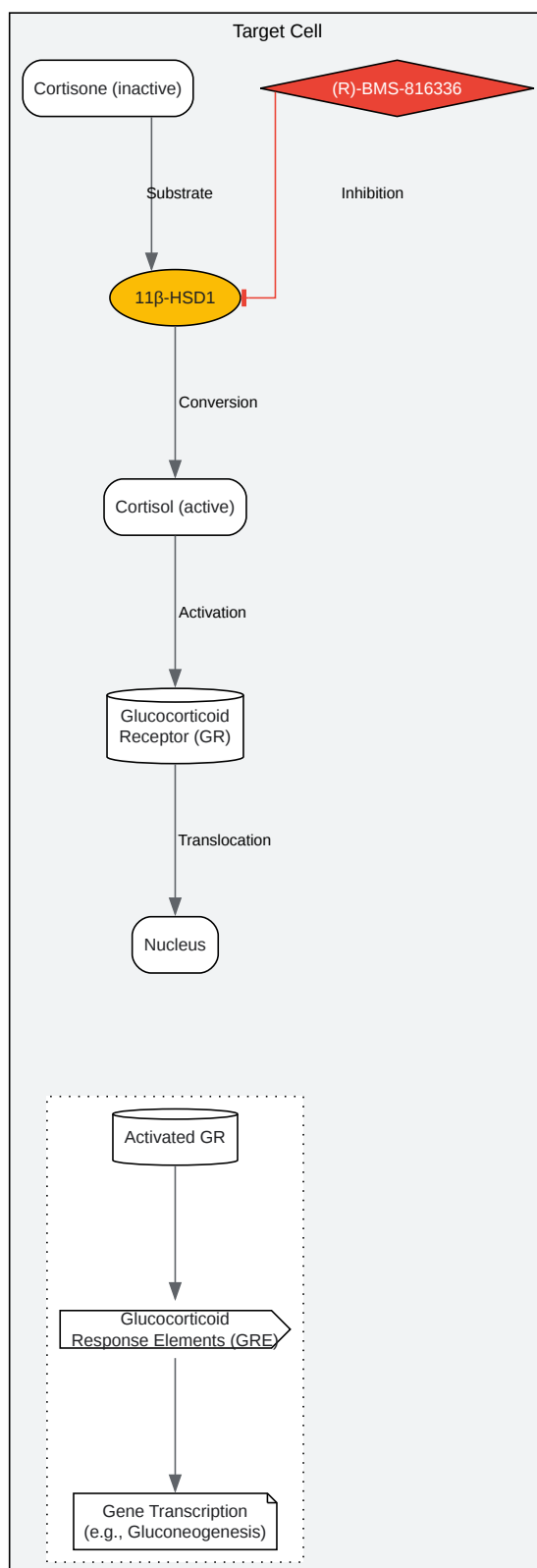
For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BMS-816336 is a potent and selective inhibitor of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1), an enzyme that plays a crucial role in the intracellular conversion of inactive cortisone to active cortisol. By modulating the levels of cortisol, a key glucocorticoid, 11 β -HSD1 is implicated in various metabolic processes. Inhibition of this enzyme is a therapeutic strategy for managing conditions such as type 2 diabetes and metabolic syndrome. These application notes provide detailed protocols for cell-based assays to determine the inhibitory activity of **(R)-BMS-816336** on 11 β -HSD1.

Mechanism of Action of (R)-BMS-816336

(R)-BMS-816336 acts by specifically binding to and inhibiting the 11 β -HSD1 enzyme. This inhibition reduces the intracellular concentration of cortisol, thereby mitigating its downstream effects on glucose metabolism, insulin sensitivity, and other physiological processes. The signaling pathway diagram below illustrates the mechanism of action.



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Figure 1: Signaling pathway of 11β-HSD1 and inhibition by **(R)-BMS-816336**.

Quantitative Data Summary

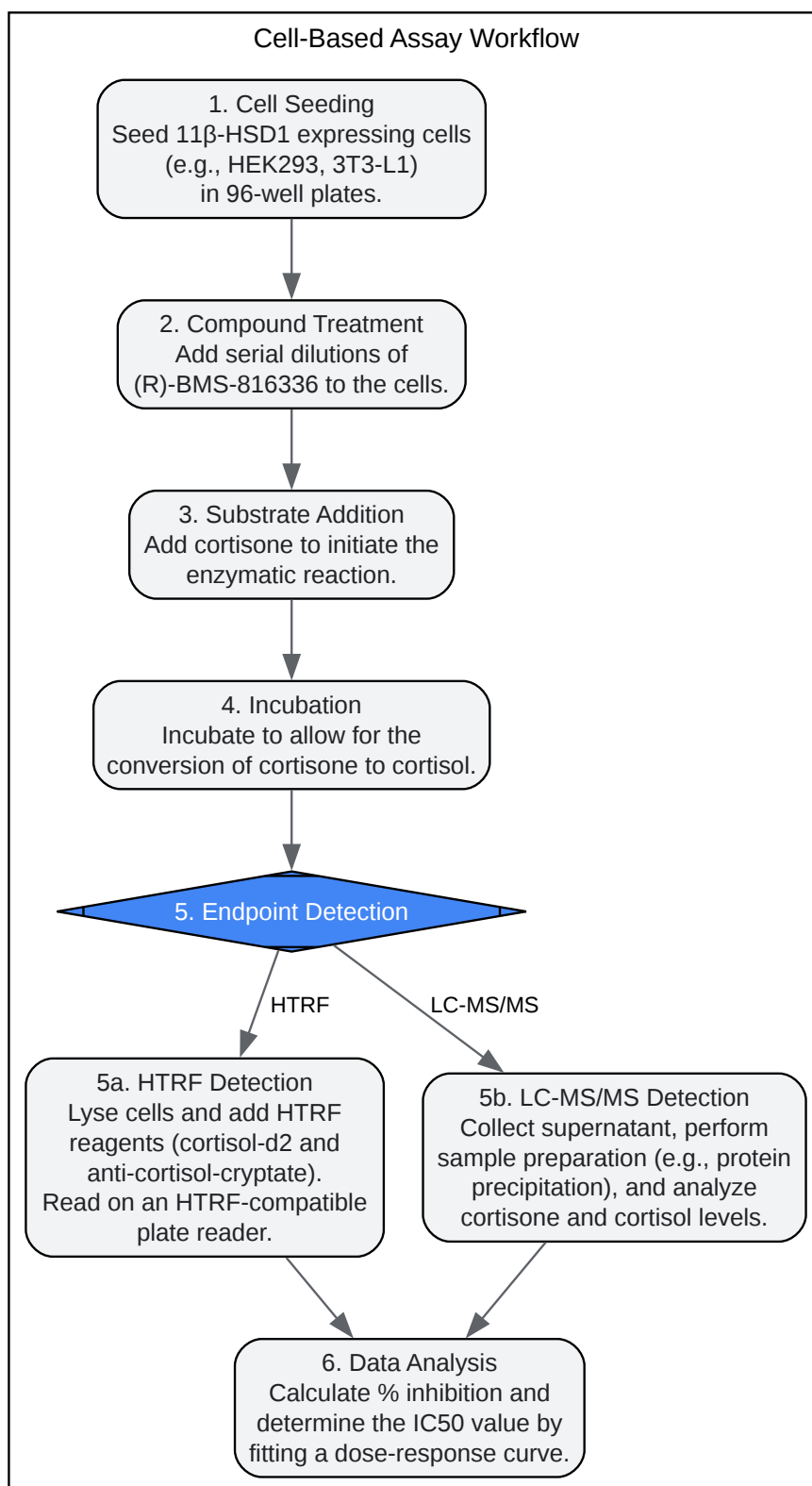
The inhibitory potency of **(R)-BMS-816336** and its related compounds against 11 β -HSD1 has been determined in various assays. The following table summarizes the reported IC50 values.

Compound	Target	Assay Type	IC50 (nM)	Reference
(R)-BMS-816336	Human 11 β -HSD1	Enzymatic	14.5	[1][2]
Mouse 11 β -HSD1	Enzymatic	50.3	[1][2]	
Cynomolgus Monkey 11 β -HSD1	Enzymatic	16	[1][2]	
BMS-816336	Human 11 β -HSD1	Enzymatic	3.0	[3]
HEK Cells	Cell-based	37.3	[4]	
3T3L1 Cells	Cell-based	28.6	[4]	
(Rac)-BMS-816336	Human 11 β -HSD1	Enzymatic	10	[5][6][7][8][9]
Mouse 11 β -HSD1	Enzymatic	68	[5][6][7][8][9]	

Experimental Protocols

This section provides a detailed protocol for a cell-based assay to determine the IC50 value of **(R)-BMS-816336**. The protocol is adaptable for two common endpoint detection methods: Homogeneous Time-Resolved Fluorescence (HTRF) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow



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Figure 2: Experimental workflow for the 11 β -HSD1 cell-based assay.

Materials and Reagents

- Cell Lines: Human Embryonic Kidney (HEK293) cells or 3T3-L1 preadipocytes, stably or transiently expressing human 11 β -HSD1.
- Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
- **(R)-BMS-816336**: Stock solution in DMSO.
- Cortisone: Stock solution in ethanol or DMSO.
- Phosphate-Buffered Saline (PBS)
- 96-well cell culture plates
- For HTRF Detection:
 - HTRF Cortisol Detection Kit (containing cortisol-d2 and anti-cortisol-cryptate)[[10](#)][[11](#)]
 - Lysis buffer
 - HTRF-compatible microplate reader
- For LC-MS/MS Detection:
 - Acetonitrile
 - Methanol
 - Formic acid
 - Internal standards (e.g., d4-cortisol, d7-cortisone)
 - LC-MS/MS system

Protocol

1. Cell Seeding: a. Culture cells to ~80-90% confluency. b. Trypsinize and resuspend cells in fresh culture medium. c. Seed cells in a 96-well plate at a density of 2×10^4 to 5×10^4 cells per well. d. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
2. Compound Treatment: a. Prepare serial dilutions of **(R)-BMS-816336** in cell culture medium. The final DMSO concentration should be kept below 0.5%. b. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and no-treatment control wells. c. Pre-incubate the plate for 30-60 minutes at 37°C.
3. Substrate Addition: a. Prepare a working solution of cortisone in cell culture medium. b. Add 10 µL of the cortisone solution to each well to a final concentration of 100-500 nM. c. The final volume in each well should be approximately 110 µL.
4. Incubation: a. Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator.
5. Endpoint Detection:
 - 5a. HTRF Detection: a. Following incubation, add 50 µL of lysis buffer to each well and incubate for 15-30 minutes at room temperature with gentle shaking. b. Transfer 10-20 µL of the lysate to a low-volume 384-well white plate. c. Add the HTRF detection reagents (cortisol-d₂ and anti-cortisol-cryptate) according to the manufacturer's instructions.[\[10\]](#)[\[11\]](#) d. Incubate for 2-4 hours at room temperature, protected from light. e. Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
 - 5b. LC-MS/MS Detection: a. Following incubation, centrifuge the plate at a low speed to pellet any detached cells. b. Collect 100 µL of the supernatant from each well. c. To 100 µL of supernatant, add 200 µL of cold acetonitrile containing the internal standards (e.g., d₄-cortisol and d₇-cortisone) to precipitate proteins. d. Vortex and centrifuge at high speed for 10 minutes to pellet the precipitated proteins. e. Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis. f. Analyze the samples for cortisol and cortisone concentrations using a validated LC-MS/MS method.[\[12\]](#)
6. Data Analysis:

For HTRF Data: a. Calculate the HTRF ratio (665 nm / 620 nm) for each well. b. The amount of cortisol produced is inversely proportional to the HTRF signal. c. Calculate the percent inhibition for each concentration of **(R)-BMS-816336** relative to the vehicle control. d. Plot the

percent inhibition against the log concentration of **(R)-BMS-816336** and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

For LC-MS/MS Data: a. Determine the concentrations of cortisol and cortisone in each sample from the standard curve. b. Calculate the percent conversion of cortisone to cortisol. c. Calculate the percent inhibition for each concentration of **(R)-BMS-816336** relative to the vehicle control. d. Plot the percent inhibition against the log concentration of **(R)-BMS-816336** and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The provided protocols offer robust and reliable methods for assessing the in-cell activity of **(R)-BMS-816336** as an inhibitor of 11 β -HSD1. The choice between HTRF and LC-MS/MS will depend on the available instrumentation and the desired throughput and sensitivity. These assays are essential tools for the characterization of 11 β -HSD1 inhibitors in a cellular context, providing valuable data for drug development programs.

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